BenchChemオンラインストアへようこそ!

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship Building Block

This 7-yl butanamide tetrahydroquinoline isomer is strategically used to fill a specific chemical space gap when the 6-yl regioisomer fails in screening. The positional shift critically alters target binding and physicochemical properties, offering orthogonal biological fingerprints. Procure for rigorous SAR mapping of amide substitution tolerance or as a singleton for diversity-oriented synthesis. Its dual acylation provides differentiated synthetic handles for developing novel tetrahydroquinoline libraries.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 955790-27-9
Cat. No. B6495822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
CAS955790-27-9
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(CCCN2C(=O)CC)C=C1
InChIInChI=1S/C16H22N2O2/c1-3-6-15(19)17-13-9-8-12-7-5-10-18(14(12)11-13)16(20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,17,19)
InChIKeyTUUSXBIFJQDURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 955790-27-9): Procurement and Differentiation Guide


N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS 955790-27-9) is a synthetic tetrahydroquinoline derivative with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol . It belongs to a class of N-acylated tetrahydroquinoline amides that are primarily utilized as building blocks or intermediates in medicinal chemistry and agrochemical synthesis . The compound is a positional isomer of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 955532-85-1), which similarly serves as a synthetic intermediate [1]. Publicly available primary research data, including target binding, ADME, or in vivo activity profiles, are notably scarce for this specific structure, limiting direct, high-strength differentiation against close analogs.

Why Generic Substitution is Not Advisable for N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide


The tetrahydroquinoline class is characterized by diverse biological activity profiles that are highly sensitive to minor structural modifications, particularly the position of substituents on the bicyclic core . A critical example is the regioisomeric pair: the 7-yl butanamide (target compound) and the 6-yl butanamide (CAS 955532-85-1). This positional shift changes the spatial orientation of the key amide functionality, which can drastically alter target binding, metabolic stability, and physicochemical properties [1]. Although high-affinity target engagement data for this specific compound is absent from the public domain, historical SAR studies on tetrahydroquinoline scaffolds demonstrate that even a single-atom change in substitution pattern can lead to a loss of activity or a change in selectivity profile . Therefore, substituting this compound with a close analog without rigorous head-to-head comparative data introduces significant scientific risk and can invalidate SAR campaigns or lead to erroneous conclusions in target validation studies.

Quantitative Differentiation Evidence for N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide Against Comparators


Regioisomeric Differentiation: 7-yl vs. 6-yl Butanamide Substitution

The most immediate comparative axis for this compound is its positional isomer, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide (CAS 955532-85-1). The target compound features the butanamide substitution at the 7-position of the tetrahydroquinoline core, while the 6-yl isomer places it at the adjacent carbon . This subtle change produces distinct molecular geometries, electronic distributions, and potential target interaction profiles. Currently, no publicly available head-to-head biological assay data exists to quantify the functional consequence of this shift. However, the physical existence of both compounds in commercial screening libraries at differing price points (6-yl isomer: $54-$160 for mg quantities; target compound: not publicly listed, indicating potentially lower commercial demand or bespoke synthesis requirements) provides a procurement-relevant differentiation [1].

Medicinal Chemistry Structure-Activity Relationship Building Block

Amide Substituent Differentiation: Butanamide vs. Isobutyramide Variants

Close analogs featuring a branched amide substituent exist, such as the isobutyramide derivative (CAS 946219-92-7). The target compound's linear butanamide chain (CCCC(=O)N-) contrasts with the branched isobutyramide group, which introduces a different steric and lipophilic profile . While quantitative potency or selectivity data are absent, the structural difference is a cornerstone of lead optimization, where linear vs. branched alkyl amides often exhibit divergent metabolic stability due to differential susceptibility to amidases and CYP-mediated oxidation .

Medicinal Chemistry Pharmacophore Design Metabolic Stability

Recommended Application Scenarios for Procuring N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide


Diversity-Oriented Screening Library Expansion

This compound is best procured as a singleton for diversity-oriented synthesis (DOS) or high-throughput screening (HTS) library expansion, specifically when exploring novel tetrahydroquinoline chemical space around the 7-position vector. Its value is in filling a gap where the 6-yl regioisomer has already been screened without success, leveraging the principle that positional isomers often exhibit orthogonal biological fingerprints [1].

Structure-Activity Relationship (SAR) Studies on Tetrahydroquinoline Scaffolds

For medicinal chemistry programs focused on tetrahydroquinoline-based leads, this compound serves as a systematic SAR probe. It allows researchers to map the positional tolerance of a target binding pocket to amide substitution, generating critical data that differentiates it from the 6-yl, 8-yl, or other regioisomeric analogs .

Synthetic Methodology Development and Building Block Derivatization

Its dual acylation (propanoyl at N1, butanamide at C7) provides a differentiated synthetic handle compared to mono-acylated analogs. This can be exploited in the development of novel synthetic routes to complex tetrahydroquinoline libraries, where the sequence and position of acyl groups dictate subsequent reactivity .

Quote Request

Request a Quote for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.